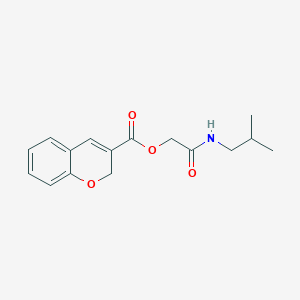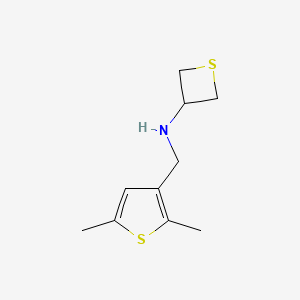
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine: is a chemical compound that features a thiophene ring substituted with two methyl groups and a thietan-3-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution with Methyl Groups: The thiophene ring is then methylated at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Thietan-3-amine Moiety: The final step involves the nucleophilic substitution reaction where the thiophene derivative reacts with thietan-3-amine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan-3-amine moiety, potentially converting it to a more saturated amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Thiophene derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: In medicinal chemistry, N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is explored for its potential as a therapeutic agent. Its unique structure allows for the design of molecules that can modulate specific biological pathways.
Industry: The compound finds applications in the development of organic semiconductors, corrosion inhibitors, and other industrial materials. Thiophene-based compounds are essential in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine
- (2,5-Dimethylthiophen-3-yl)methylamine
Comparison:
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine : This compound is similar in structure but lacks the thietan-3-amine moiety. It may have different reactivity and biological activity due to the absence of the thietan ring.
- (2,5-Dimethylthiophen-3-yl)methylamine : This compound features a methyl group instead of the thietan-3-amine moiety. The presence of the methyl group can influence its chemical properties and interactions with biological targets.
Uniqueness: N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is unique due to the presence of both the thiophene ring and the thietan-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15NS2 |
|---|---|
Poids moléculaire |
213.4 g/mol |
Nom IUPAC |
N-[(2,5-dimethylthiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-7-3-9(8(2)13-7)4-11-10-5-12-6-10/h3,10-11H,4-6H2,1-2H3 |
Clé InChI |
JUIOEFXESLMKFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)CNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)

![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)
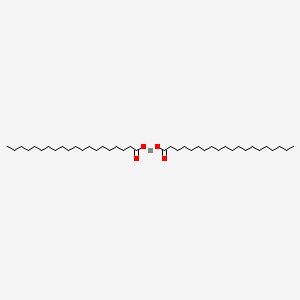
![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)

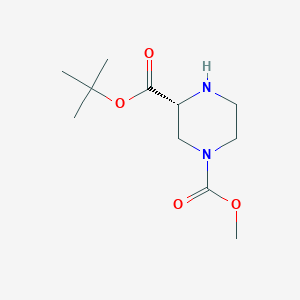

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)

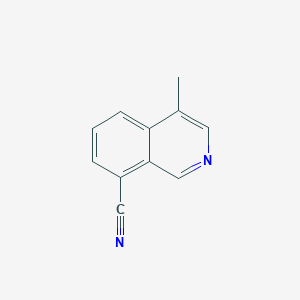
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
